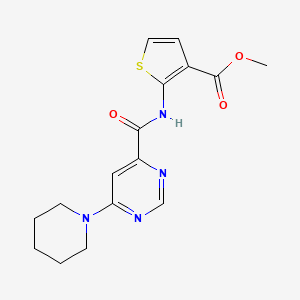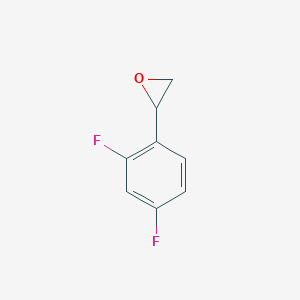
2-(2,4-Difluorophenyl)oxirane
Overview
Description
2-(2,4-Difluorophenyl)oxirane, also known as Difluoromethylornithine (DFMO), is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. DFMO is a highly specific inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with several diseases, including cancer.
Mechanism of Action
DFMO exerts its anti-cancer effects by inhibiting ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with several diseases, including cancer. By inhibiting ODC, DFMO reduces the levels of polyamines, which leads to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, DFMO has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of several inflammatory diseases. DFMO has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DFMO has several advantages for lab experiments. It is a highly specific inhibitor of ODC, which makes it an ideal tool for studying the role of polyamines in cell growth and proliferation. However, DFMO has some limitations, including its toxicity and the difficulty of synthesizing it.
Future Directions
DFMO has several potential future directions. One potential future direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential future direction is the development of new formulations of DFMO that are more effective and have fewer side effects. Additionally, DFMO may have potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, DFMO is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. DFMO is a highly specific inhibitor of ODC, which makes it an ideal tool for studying the role of polyamines in cell growth and proliferation. DFMO has several advantages for lab experiments, including its specificity, but also has some limitations, including its toxicity and the difficulty of synthesizing it. DFMO has several potential future directions, including the development of new synthesis methods, new formulations, and potential applications in the treatment of other diseases.
Scientific Research Applications
DFMO has been extensively studied for its potential use in cancer treatment. Several preclinical and clinical studies have demonstrated the efficacy of DFMO in inhibiting tumor growth and improving patient outcomes. DFMO is currently being evaluated in clinical trials for the treatment of various types of cancer, including neuroblastoma, colorectal cancer, and prostate cancer.
properties
IUPAC Name |
2-(2,4-difluorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEIKHXTPLYZNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


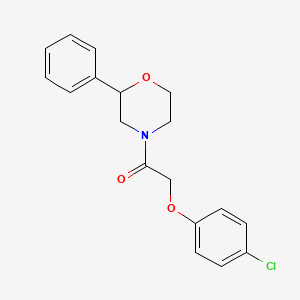
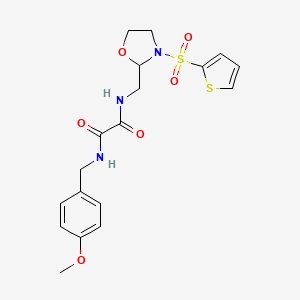
![8-(Cyclohexylamino)-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2745895.png)
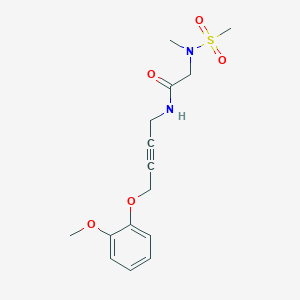
![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2745897.png)
![N-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2745898.png)
![N-(4-acetamidophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2745900.png)
![N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2745901.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)prop-2-enamide](/img/structure/B2745904.png)
![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)
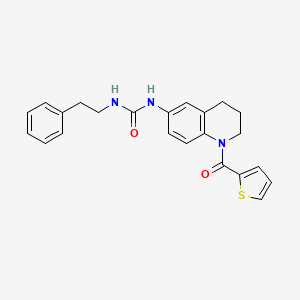
![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)
